SB 218795

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

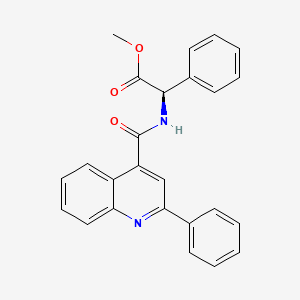

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMQXQJZIHWLIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938539 | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174635-53-1 | |

| Record name | SB-218795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB 218795

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 218795 is a potent and selective, non-peptide antagonist of the human neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, downstream signaling pathways, and the experimental methodologies used for its characterization. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system and is implicated in a range of neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NK3 receptor.

Core Mechanism of Action: Competitive Antagonism of the NK3 Receptor

This compound functions as a competitive antagonist at the human NK3 receptor.[1] This means that it binds to the same site as the endogenous ligand, NKB, and other NK3 agonists, but does not activate the receptor. By occupying the binding site, this compound prevents the receptor from being activated by its natural ligands, thereby inhibiting its downstream signaling cascades.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors

| Receptor | Ligand | K_i_ (nM) | Selectivity vs. hNK3 |

| hNK3 | This compound | 13[1][2] | - |

| hNK2 | This compound | ~1170 (90-fold less potent)[1][2] | 90x |

| hNK1 | This compound | ~91000 (7000-fold less potent)[1][2] | 7000x |

Table 2: Functional Antagonism of this compound

| Assay Type | Agonist | pK_B_ |

| Functional Assay (CHO-K1 cells) | Senktide | 8.1[3] |

| Functional Assay (CHO-K1 cells) | [MePhe⁷]-NKB | 7.5[3] |

Signaling Pathway

The NK3 receptor is a canonical G_q/11_-coupled GPCR.[4] Upon agonist binding, the receptor undergoes a conformational change that activates the heterotrimeric G protein G_q/11_. This activation leads to the dissociation of the Gα_q/11_ subunit from the Gβγ dimer. The activated Gα_q/11_ subunit then stimulates phospholipase Cβ (PLCβ).

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors.

Recent studies have further elucidated the downstream consequences of NK3 receptor activation, demonstrating a modulation of ion channel activity. Specifically, activation of the NK3 receptor signaling pathway has been shown to involve the activation of Transient Receptor Potential Cation Channel Subfamily C members 4 and 5 (TRPC4/5) and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] This modulation of ion channel activity contributes to the excitatory effects observed upon NK3 receptor stimulation in neurons.

Experimental Protocols

The characterization of this compound involves a series of well-established in vitro assays. The following provides a detailed methodology for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i_) of this compound for the NK3 receptor.

Materials:

-

Membrane Preparation: Homogenized cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1).

-

Radioligand: A specific NK3 receptor radioligand, such as [¹²⁵I]-[MePhe⁷]-NKB.

-

Non-specific Binding Control: A high concentration of a non-labeled NK3 receptor agonist (e.g., Senktide) or antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Cell Line: A cell line stably expressing the human NK3 receptor (e.g., HEK293 or CHO-K1).

-

Calcium-sensitive Dye: e.g., Fluo-4 AM or Cal-520 AM.

-

NK3 Receptor Agonist: e.g., Senktide or NKB.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

Protocol:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

-

Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Addition and Fluorescence Reading: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of the NK3 receptor agonist to the wells while simultaneously measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. The ability of this compound to inhibit this response is quantified, and the IC₅₀ is determined. The pK_B_ can be calculated using the Schild equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to study the effects of this compound on agonist-induced changes in ion channel activity (e.g., GIRK and TRPC channels) in individual cells.

Materials:

-

Cells: Neurons or a cell line expressing the NK3 receptor and the ion channels of interest.

-

Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

-

Internal Solution: A solution mimicking the intracellular ionic composition, e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP.

-

External Solution: A solution mimicking the extracellular fluid, e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.

-

Instrumentation: A patch-clamp amplifier, micromanipulator, and data acquisition system.

Protocol:

-

Cell Preparation: Isolate and culture the cells on coverslips.

-

Patch-Clamp Recording: Form a high-resistance seal (giga-seal) between the recording pipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

-

Baseline Recording: Record the baseline ion channel activity.

-

Agonist Application: Perfuse the cell with a solution containing an NK3 receptor agonist.

-

Antagonist Application: In the presence of the agonist, apply this compound to the cell and record the changes in ion channel currents.

-

Data Analysis: Analyze the recorded currents to determine the effect of the agonist and the inhibitory effect of this compound on the specific ion channels.

Experimental Workflow

The characterization of a novel compound like this compound typically follows a logical progression from initial binding studies to more complex functional and physiological assessments.

Conclusion

This compound is a highly potent and selective competitive antagonist of the human NK3 receptor. Its mechanism of action is well-characterized, involving the blockade of the G_q/11_-PLCβ signaling pathway and the subsequent inhibition of intracellular calcium mobilization and modulation of ion channel activity. The detailed pharmacological profile and the availability of robust experimental protocols make this compound an indispensable tool for ongoing research into the therapeutic potential of NK3 receptor antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Molecular and pharmacological characterization of a functional tachykinin NK3 receptor cloned from the rabbit iris sphincter muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of SB 218795

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 218795 is a potent and selective, non-peptide competitive antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and the signaling pathways it modulates. Detailed summaries of its binding affinity and selectivity are presented, alongside conceptual experimental workflows for its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a small molecule antagonist of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R system is implicated in the regulation of various physiological processes, including reproductive function, and has been identified as a potential therapeutic target for conditions such as schizophrenia and menopausal vasomotor symptoms.[1] this compound serves as a critical pharmacological tool for elucidating the physiological roles of the NK3 receptor and for the preclinical validation of NK3 receptor antagonists as therapeutic agents.

Mechanism of Action

This compound functions as a competitive antagonist at the NK3 receptor.[2] This means that it binds to the same site on the receptor as the endogenous agonist, neurokinin B, but does not activate the receptor. By occupying the binding site, this compound prevents NKB from binding and initiating downstream signaling cascades. This antagonistic action has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks the physiological effects induced by NK3 receptor agonists like senktide (B1681736).[3][4]

Signaling Pathway

The NK3 receptor is a member of the Gq/11 family of G-protein coupled receptors.[5] Upon activation by an agonist such as neurokinin B, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ).[4]

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses.

In specific neuronal populations, such as those in the basolateral amygdala, activation of the NK3 receptor and subsequent PLCβ-mediated depletion of PIP2 has been shown to modulate the activity of ion channels, including the depression of G-protein-activated inwardly rectifying K+ (GIRK) channels and the activation of TRPC4 and TRPC5 channels.[4] This modulation of ion channel activity results in neuronal excitation.[4]

Caption: NK3 Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through various binding and functional assays. These studies have consistently demonstrated its high affinity and selectivity for the human NK3 receptor.

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor and its selectivity over other receptors. In these assays, a radiolabeled ligand that is known to bind to the receptor of interest is competed off by increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).

| Receptor | Ligand | Preparation | Ki (nM) | Selectivity vs hNK3 | Reference |

| Human NK3 | [125I]-[MePhe7]-NKB | Cloned rabbit NK3 receptor | 13 | - | [2][6] |

| Human NK2 | - | - | ~1170 | ~90-fold | [2][3] |

| Human NK1 | - | - | ~91000 | ~7000-fold | [2][3] |

Functional Antagonism

Functional assays assess the ability of a compound to modulate the biological response following receptor activation. For GPCRs like the NK3 receptor, common functional assays include measuring the accumulation of second messengers such as inositol phosphates (IP) or monitoring changes in intracellular calcium levels. In the presence of an NK3 receptor agonist like senktide, this compound demonstrates concentration-dependent inhibition of these functional responses.

| Assay | Agonist | Tissue/Cell Line | Effect of this compound | Concentration Range | Reference |

| Contraction Assay | Senktide | Rabbit iris sphincter muscle | Concentration-dependent antagonism | 3-30 nM | [3] |

| Calcium Mobilization | Senktide, [MePhe7]-NKB | CHO-K1 cells expressing NK3R | Inhibition | Not specified | [6] |

In Vivo Pharmacology

The in vivo activity of this compound has been demonstrated in various animal models, confirming its ability to antagonize NK3 receptor function in a physiological setting.

Inhibition of Agonist-Induced Miosis

In rabbits, intravenous administration of the selective NK3 receptor agonist senktide induces pupillary constriction (miosis). Pre-treatment with this compound has been shown to inhibit this effect in a dose-dependent manner.

| Animal Model | Agonist | Route of Administration (this compound) | Dose Range (this compound) | Maximum Inhibition | Reference |

| Rabbit | Senktide | Intravenous (i.v.) | 0.25-1 mg/kg | 78% | [3] |

Modulation of Fear-Potentiated Startle Response

In rats, microinjection of the NK3 receptor agonist senktide into the basolateral amygdala (BLA) augments the fear-potentiated startle (FPS) response. This effect is blocked by prior injection of this compound into the BLA, indicating that NK3 receptors in this brain region are involved in the modulation of fear and anxiety-related behaviors.[4]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the methodologies typically employed to characterize a compound like this compound.

Radioligand Binding Assay (Conceptual Workflow)

This assay quantifies the affinity of a test compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Protocol Outline:

-

Membrane Preparation: Cells or tissues expressing the NK3 receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [125I]-[MePhe7]-NKB) and a range of concentrations of the unlabeled test compound (this compound).[6] Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.[6]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is fitted to the data to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (Conceptual Workflow)

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.

Protocol Outline:

-

Cell Culture and Labeling: Cells stably expressing the NK3 receptor are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) to prevent the degradation of IPs. Subsequently, cells are treated with the NK3 receptor agonist (e.g., senktide) in the presence or absence of varying concentrations of this compound.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The [3H]-IPs are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The amount of [3H]-IP accumulation is plotted against the agonist concentration in the presence of different antagonist concentrations to determine the potency of the antagonist (e.g., by calculating the pA2 value).

In Vivo Pupillary Constriction Model (Conceptual Workflow)

This in vivo assay assesses the ability of an antagonist to block a physiological response mediated by the target receptor.

Protocol Outline:

-

Animal Acclimatization: Rabbits are acclimatized to the experimental conditions to minimize stress.

-

Baseline Measurement: The baseline pupil diameter is measured.

-

Antagonist Administration: this compound or vehicle is administered intravenously.

-

Agonist Challenge: After a predetermined time, the NK3 receptor agonist senktide is administered intravenously to induce miosis.

-

Pupil Diameter Measurement: The pupil diameter is measured at regular intervals after the agonist challenge.

-

Data Analysis: The change in pupil diameter is calculated and compared between the vehicle- and this compound-treated groups to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the neurokinin-3 receptor. Its high affinity for the human NK3 receptor and significant selectivity over other neurokinin receptor subtypes make it an invaluable tool for both in vitro and in vivo studies. The compound effectively blocks the Gq-mediated signaling cascade initiated by NK3 receptor activation, leading to the inhibition of downstream cellular responses. The demonstrated in vivo efficacy of this compound in relevant animal models further underscores its utility in investigating the physiological and pathophysiological roles of the NKB/NK3R system and in the development of novel therapeutics targeting this pathway.

References

- 1. womensmentalhealth.org [womensmentalhealth.org]

- 2. youtube.com [youtube.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dot | Graphviz [graphviz.org]

- 6. Molecular and pharmacological characterization of a functional tachykinin NK3 receptor cloned from the rabbit iris sphincter muscle - PMC [pmc.ncbi.nlm.nih.gov]

SB 218795: A Technical Guide to a Selective NK3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent, selective, and competitive non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] As a member of the 4-quinolinecarboxamide (B1229333) class of compounds, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the NK3 receptor and its endogenous ligand, neurokinin B (NKB).[2] The tachykinin system, which also includes NK1 and NK2 receptors, is implicated in a wide array of biological functions, including pain transmission, mood regulation, reproductive hormone secretion, and inflammation.[3] The high selectivity of this compound for the NK3 receptor over other tachykinin receptors makes it particularly useful for delineating the specific functions of this receptor subtype.[1][2]

Mechanism of Action

The neurokinin-3 receptor is a G protein-coupled receptor (GPCR) that preferentially binds the neuropeptide neurokinin B.[4][5] Upon activation, the NK3 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade through the activation of phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling pathway ultimately leads to various cellular responses, including neuronal excitation.[7]

This compound exerts its effect by competitively binding to the NK3 receptor, thereby preventing the binding of NKB and other NK3 agonists like senktide.[1][3] This blockade inhibits the downstream signaling cascade, preventing the cellular effects mediated by NK3 receptor activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NK3 receptor signaling pathway and the point of intervention by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table summarizes the binding affinity (Ki) of this compound for the human NK3 receptor and its selectivity over NK1 and NK2 receptors.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Selectivity Ratio (NKx/NK3) | Reference |

| Human NK3 | This compound | 13 nM | - | [1][2][8] |

| Human NK2 | This compound | ~1,170 nM (calculated) | ~90-fold | [1][2] |

| Human NK1 | This compound | ~91,000 nM (calculated) | ~7000-fold | [1][2] |

Table 2: Functional Antagonism Data

This table presents data on the functional antagonistic activity of this compound from various experimental models.

| Assay Type | Agonist | Preparation | Measured Effect | Antagonist Activity | Reference |

| Contraction Assay | Senktide | Rabbit iris sphincter muscle | Muscle contraction | Concentration-dependent antagonism (3-30 nM) | [2] |

| Electrophysiology | Senktide | Rat basolateral amygdala (BLA) slices | Increased action potential firing | Blockade of neuronal excitation (at 3 µM) | [7] |

| Calcium Mobilization | Senktide / [MePhe⁷]-NKB | CHO-K1 cells expressing rabbit NK3 receptor | Increased intracellular Ca²⁺ | pKB values demonstrated potent antagonism | [9] |

Table 3: In Vivo Efficacy Data

This table highlights the demonstrated in vivo effects of this compound.

| Animal Model | Agonist | Administration Route (this compound) | Dose Range | Observed Effect | Reference |

| Rabbit | Senktide | Intravenous (i.v.) | 0.25-1 mg/kg | Inhibition of senktide-induced miosis (pupillary constriction) by up to 78% | [2] |

| Rat | Senktide | Microinjection into BLA | Not specified | Blockade of senktide-induced augmentation of fear-potentiated startle | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for characterizing an NK3 antagonist like this compound.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the NK3 receptor.

-

Receptor Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary, CHO-K1) stably or transiently expressing the human NK3 receptor.[9]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors).

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of a suitable radioligand, such as [¹²⁵I]-[MePhe⁷]-NKB.[9]

-

Increasing concentrations of the unlabeled competitor compound (this compound).

-

The cell membrane preparation.

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known NK3 ligand (e.g., unlabeled senktide).

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: Functional Assay (Intracellular Calcium Mobilization)

Objective: To measure the functional antagonism of this compound against agonist-induced NK3 receptor activation.

-

Cell Culture: Culture CHO-K1 cells stably expressing the human NK3 receptor in appropriate media.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

-

Compound Addition (Antagonist): Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

-

Agonist Challenge: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).[9] Add a fixed concentration of an NK3 agonist (e.g., senktide, at its EC₈₀ concentration) to all wells.

-

Signal Detection: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis:

-

The agonist-induced increase in fluorescence is measured.

-

Plot the percentage of the maximal agonist response against the logarithm of the antagonist (this compound) concentration.

-

Fit the resulting concentration-response curve to a sigmoidal dose-response model to determine the IC₅₀ value.

-

Calculate the pA₂ or pKB value using the Schild equation to quantify the potency of the competitive antagonism.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Experimental Workflow: Calcium Mobilization Functional Assay

References

- 1. This compound | CAS 174635-53-1 | SB218795 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetmol.cn [targetmol.cn]

- 9. Molecular and pharmacological characterization of a functional tachykinin NK3 receptor cloned from the rabbit iris sphincter muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB 218795: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 218795 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its pharmacological characterization. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro and in vivo assays, and a visualization of the NK3 receptor signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery investigating the tachykinin system and the therapeutic potential of NK3 receptor antagonists.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide range of physiological processes. These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. NKB is the preferential endogenous ligand for the NK3 receptor, which is predominantly expressed in the central nervous system. The activation of the NK3 receptor has been implicated in the pathophysiology of various disorders, including schizophrenia, anxiety, and pain.

The discovery of non-peptide antagonists for the tachykinin receptors has been a significant focus of pharmaceutical research. This compound emerged from a medicinal chemistry program aimed at identifying potent and selective antagonists for the human NK3 receptor. It belongs to the 4-quinolinecarboxamide (B1229333) class of compounds and has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of the NK3 receptor.

Quantitative Data

The pharmacological profile of this compound is characterized by its high affinity for the human NK3 receptor and its significant selectivity over the NK1 and NK2 receptor subtypes. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | hNK3 | Human | 13 nM | [1][2] |

| hNK2 | Human | ~1170 nM (90-fold selective) | [1][2] | |

| hNK1 | Human | ~91,000 nM (7000-fold selective) | [1][2] | |

| Functional Antagonism (pA2) | NK3 | Rabbit | Not explicitly calculated, but demonstrated surmountable antagonism | [3] |

| Functional Antagonism (apparent pKB) | NK3 | Rabbit | 7.4 ± 0.06 (against senktide) | [3] |

Table 2: In Vivo Activity of this compound

| Model | Agonist | Species | Dose of this compound | Effect | Reference |

| Pupillary Constriction (Miosis) | Senktide (B1681736) | Rabbit | 0.25 - 1 mg/kg (i.v.) | Up to 78% inhibition of senktide-induced miosis | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the human NK3 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human NK3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO cells stably expressing the human NK3 receptor (CHO-hNK3).

-

Radioligand: [¹²⁵I]-[MePhe⁷]-NKB (a high-affinity NK3 receptor agonist).

-

Non-specific Binding Control: A high concentration of an unlabeled NK3 receptor antagonist (e.g., 10 µM SB 222200).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hNK3 cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of cell membrane preparation (typically 3-20 µg of protein).[4]

-

50 µL of various concentrations of this compound or vehicle (for total binding) or 10 µM SB 222200 (for non-specific binding).

-

50 µL of [¹²⁵I]-[MePhe⁷]-NKB at a concentration close to its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

Filtration: Terminate the binding reaction by rapid filtration through the PEI-soaked GF/C filters using the cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the human NK3 receptor.

Objective: To determine the potency of this compound in antagonizing senktide-induced intracellular calcium release.

Materials:

-

Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor (HEK293-hNK3).

-

Calcium Indicator Dye: Fluo-4 AM.

-

Agonist: Senktide (a selective NK3 receptor agonist).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed HEK293-hNK3 cells into a 96-well black, clear-bottom plate and grow to confluence.[5]

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 60 minutes.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader.

-

Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Add a fixed concentration of senktide (typically the EC₈₀) to the wells to stimulate the cells.

-

Signal Detection: Continuously record the fluorescence signal for a period sufficient to capture the peak response (e.g., 60-180 seconds).

-

Data Analysis: Determine the inhibitory effect of this compound on the senktide-induced calcium response. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pupillary Constriction (Miosis) Model

This protocol describes an in vivo method to evaluate the efficacy of this compound in a physiological model of NK3 receptor activation.

Objective: To assess the ability of this compound to inhibit senktide-induced miosis in conscious rabbits.

Materials:

-

Animals: Conscious male New Zealand White rabbits.

-

Agonist: Senktide.

-

Test Compound: this compound.

-

Vehicle: Saline or other appropriate vehicle for intravenous administration.

-

Pupil Measurement Device: A pupillometer or a caliper for measuring pupil diameter.

Procedure:

-

Acclimatization: Allow the rabbits to acclimate to the experimental environment to minimize stress.

-

Baseline Measurement: Measure the basal pupil diameter of both eyes.

-

Antagonist Administration: Administer this compound intravenously (i.v.) at various doses (e.g., 0.25, 0.5, 1 mg/kg).

-

Agonist Challenge: After a predetermined pre-treatment time, administer a fixed dose of senktide intravenously to induce pupillary constriction.

-

Pupil Measurement: Measure the pupil diameter at regular intervals after senktide administration to determine the maximal miotic response.

-

Data Analysis: Calculate the change in pupil diameter from baseline. Compare the miotic response in this compound-treated animals to that in vehicle-treated control animals. Determine the dose-dependent inhibitory effect of this compound on senktide-induced miosis.

Signaling Pathways and Experimental Workflows

NK3 Receptor Signaling Pathway

Activation of the NK3 receptor by its endogenous ligand, Neurokinin B (NKB), or a selective agonist like senktide, initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of agonists to the NK3 receptor and thereby inhibiting this downstream signaling.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. In Vitro and in vivo characteriza... preview & related info | Mendeley [mendeley.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

SB 218795: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes within the central nervous system. The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NK3 receptor system is implicated in a range of neurological functions and disorders, making this compound a valuable pharmacological tool for elucidating these pathways and a potential lead compound for therapeutic development. This guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Core Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Target | Ligand | Kᵢ (nM) | Selectivity Fold (vs. hNK3) | Reference |

| Human NK3 (hNK3) | This compound | 13 | - | [1][2] |

| Human NK2 (hNK2) | This compound | ~1170 | ~90 | [1][2] |

| Human NK1 (hNK1) | This compound | >91000 | >7000 | [1][2] |

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Agonist | Tissue/Cell Line | pKₐ | Reference |

| Contraction Assay | Senktide | Rabbit Iris Sphincter | - | [1] |

| Calcium Mobilization | Senktide | CHO cells expressing rabbit NK3 receptor | 7.4 | [3] |

| Calcium Mobilization | [MePhe⁷]-NKB | CHO cells expressing rabbit NK3 receptor | 7.9 | [3] |

Signaling Pathways

The NK3 receptor is a canonical Gαq/11-coupled receptor. Upon agonist binding, it initiates a well-defined intracellular signaling cascade.

References

Investigating Reproductive Disorders with SB 218795: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disruptions in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) are foundational to many reproductive disorders. The tachykinin neuropeptide, neurokinin B (NKB), and its receptor, the neurokinin-3 receptor (NK3R), have emerged as critical regulators of the GnRH pulse generator, primarily through their action on kisspeptin-expressing neurons in the arcuate nucleus of the hypothalamus. This technical guide details the use of SB 218795, a potent and selective non-peptide NK3R antagonist, as a tool to investigate the pathophysiology of reproductive disorders and as a potential therapeutic agent. This document provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data.

Introduction: The Role of NKB/NK3R Signaling in Reproductive Function

The hypothalamic-pituitary-gonadal (HPG) axis governs reproductive function through the pulsatile secretion of GnRH.[1] This pulsatility is crucial for maintaining normal menstrual cycles, spermatogenesis, and steroidogenesis. A key neuronal population in the arcuate nucleus, co-expressing kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) (KNDy neurons), is considered the central pulse generator for GnRH.[2]

Within this network, NKB is thought to initiate the synchronized firing of KNDy neurons, leading to a pulse of kisspeptin release that, in turn, stimulates GnRH secretion from nerve terminals in the median eminence.[2][3] Dysregulation of this NKB/NK3R signaling pathway has been implicated in various reproductive disorders, including polycystic ovary syndrome (PCOS), hypothalamic amenorrhea, and disorders of pubertal timing.[4]

This compound is a selective antagonist of the NK3R, offering a powerful pharmacological tool to dissect the role of NKB in both normal and pathological reproductive states. By blocking NK3R, this compound can modulate the frequency and amplitude of GnRH and, consequently, Luteinizing Hormone (LH) pulses, providing insights into the mechanisms underlying these disorders and a potential avenue for therapeutic intervention.

Mechanism of Action of this compound

This compound is a non-peptide, small molecule antagonist that competitively binds to the NK3R. Its high affinity and selectivity allow for the specific blockade of NKB-mediated signaling.

Molecular Profile of this compound

| Property | Value | Reference |

| Target | Neurokinin-3 Receptor (NK3R) | [5] |

| Ki (human NK3R) | 13 nM | [5] |

| Selectivity | ~90-fold over NK2R, ~7000-fold over NK1R | [5] |

Signaling Pathways Modulated by this compound

NKB binding to NK3R, a Gq/11-coupled receptor, initiates a signaling cascade that leads to neuronal depolarization and neurotransmitter release. This compound blocks these downstream effects.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in both in vitro and in vivo models of reproductive function.

In Vitro Electrophysiology in Hypothalamic Slices

This protocol is adapted from methodologies used to study the effects of NK3R modulation on neuronal activity and can be applied to investigate the direct effects of this compound on KNDy neurons.

Objective: To determine if this compound can block NKB-induced firing of arcuate kisspeptin (KNDy) neurons.

Materials:

-

Adult female mice (e.g., Kiss1-GFP mice to identify kisspeptin neurons)

-

This compound (Tocris Bioscience or equivalent)

-

Senktide (B1681736) (NK3R agonist, Tocris Bioscience or equivalent)

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Electrophysiology rig with patch-clamp amplifier

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

-

Prepare 250-300 µm coronal slices containing the arcuate nucleus using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

-

Identify Kiss1-GFP neurons using fluorescence microscopy.

-

Establish whole-cell or cell-attached patch-clamp recordings.

-

-

Drug Application:

-

Record baseline neuronal firing for 5-10 minutes.

-

Bath-apply the NK3R agonist senktide (e.g., 100 nM) and record the change in firing rate.

-

Wash out senktide and allow the firing rate to return to baseline.

-

Pre-incubate the slice with this compound (e.g., 1-3 µM) for 15-20 minutes.

-

While continuing to perfuse with this compound, re-apply senktide and record the neuronal response.

-

Expected Outcome: Senktide should increase the firing rate of Kiss1 neurons. Pre-treatment with this compound is expected to block this excitatory effect, demonstrating its antagonistic action at the NK3R on these specific neurons.

In Vivo Assessment of LH Pulsatility in a Rodent Model

This protocol, based on studies using the closely related NK3R antagonist SB 222200, is designed to assess the in vivo efficacy of this compound in modulating the HPG axis.[6]

Objective: To determine the effect of chronic this compound administration on LH pulse frequency and amplitude, and on the timing of puberty onset in female rats.

Materials:

-

Prepubertal female rats (e.g., Sprague-Dawley, ~25 days old)

-

This compound

-

Vehicle (e.g., artificial cerebrospinal fluid)

-

Intracerebroventricular (ICV) cannulae

-

Osmotic mini-pumps

-

Cardiac catheters (for serial blood sampling)

-

ELISA kit for rat LH

Procedure:

-

Surgical Implantation:

-

Anesthetize the rats and stereotaxically implant an ICV cannula into the lateral ventricle.

-

At the same time, implant a cardiac catheter for frequent blood sampling.

-

Allow animals to recover for 5-7 days.

-

-

Chronic Drug Administration:

-

Fill osmotic mini-pumps with either vehicle or this compound at a concentration calculated to deliver a specific dose (e.g., based on SB 222200 studies, a starting point could be in the nmol/hour range for ICV delivery).

-

Connect the mini-pumps to the ICV cannulae and implant them subcutaneously. Administration should continue for a predefined period (e.g., 14 days).

-

-

Monitoring Puberty Onset:

-

From the day of pump implantation, monitor the animals daily for markers of puberty, such as vaginal opening and first estrus (determined by vaginal lavage and cytology).

-

-

LH Pulsatility Analysis:

-

Towards the end of the treatment period, connect the cardiac catheters to an automated blood sampling system.

-

Collect blood samples (e.g., 25 µL) every 5-10 minutes for a period of 3-4 hours.

-

Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Measure LH concentrations in plasma samples using a specific ELISA.

-

-

Data Analysis:

-

Analyze the serial LH data using a pulse analysis algorithm (e.g., PULSAR) to determine LH pulse frequency and amplitude.

-

Compare these parameters, as well as the age of puberty onset, between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Expected Outcome: Chronic blockade of NK3R with this compound is expected to delay the onset of puberty and decrease the frequency and amplitude of LH pulses compared to vehicle-treated controls.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of NK3R antagonism. Note that some data are from studies using SB 222200, a close structural and functional analog of this compound.

In Vivo Effects of NK3R Antagonism on LH Pulsatility and Puberty

| Parameter | Model | Treatment | Result | Reference |

| LH Pulse Frequency | Prepubertal female rats | SB 222200 (chronic ICV) | Significant decrease vs. control | [6] |

| LH Pulse Amplitude | Prepubertal female rats | SB 222200 (chronic ICV) | Significant reduction vs. control | [6] |

| Puberty Onset (Vaginal Opening) | Prepubertal female rats | SB 222200 (chronic ICV) | Significantly delayed vs. control | [6] |

| Puberty Onset (First Estrus) | Prepubertal female rats | SB 222200 (chronic ICV) | Significantly delayed vs. control | [6] |

In Vitro Antagonism of NK3R

| Parameter | Preparation | Agonist | Antagonist | Result | Reference |

| Neuronal Firing Rate | Arcuate Kiss1 Neurons | Senktide | This compound (hypothesized) | Blockade of senktide-induced increase | N/A |

| GnRH Secretion | GT1-7 Neurons | Senktide (50 nM, 3h) | N/A | 84.5% increase | [5] |

| GnRH Secretion | GT1-7 Neurons | Senktide (50 nM, 24h) | N/A | 26% decrease | [5] |

Conclusion

This compound is a valuable research tool for elucidating the role of the NKB/NK3R signaling pathway in the regulation of the HPG axis. Its high selectivity and potency make it suitable for both in vitro and in vivo studies aimed at understanding the pathophysiology of reproductive disorders characterized by altered GnRH pulsatility. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments to further explore this critical neuroendocrine system and to evaluate the therapeutic potential of NK3R antagonism. Further studies are warranted to establish precise dosing and to fully characterize the effects of this compound in various models of reproductive dysfunction.

References

- 1. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Arcuate Kisspeptin Neuron Synchronization in Acute Brain Slices From Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin B Causes Acute GnRH Secretion and Repression of GnRH Transcription in GT1–7 GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Influence of SB 218795 on Gonadotropin-Releasing Hormone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SB 218795, a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). While not acting directly on the gonadotropin-releasing hormone (GnRH) receptor, this compound exerts significant indirect effects on the GnRH signaling cascade. This is achieved through its modulation of neurokinin B (NKB), an endogenous ligand for the NK3R, which plays a crucial role in the regulation of GnRH neuronal activity and subsequent gonadotropin secretion. This document details the mechanism of action of this compound, summarizes quantitative data on its impact on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from preclinical studies, provides detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction: The Intersection of Neurokinin and Reproductive Endocrinology

The regulation of the reproductive axis is a complex process orchestrated by the hypothalamic-pituitary-gonadal (HPG) axis. At the apex of this axis lies the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons. This pulsatility is critical for the appropriate release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn govern gonadal function.[1][2]

Recent discoveries have highlighted the critical role of a population of hypothalamic neurons co-expressing kisspeptin, neurokinin B (NKB), and dynorphin (B1627789) (termed KNDy neurons) in the generation of GnRH pulses.[3] NKB, a member of the tachykinin peptide family, acts via its cognate receptor, the neurokinin-3 receptor (NK3R), to exert a predominantly stimulatory effect on GnRH release.[3] This has positioned the NKB/NK3R signaling pathway as a key regulator of reproductive function and a promising target for therapeutic intervention in hormone-dependent disorders.[4]

This compound is a potent and selective non-peptide antagonist of the human NK3 receptor.[5] By competitively blocking the binding of NKB to the NK3R, this compound can modulate the activity of the GnRH pulse generator, thereby influencing gonadotropin secretion. This document explores the pharmacological profile of this compound and its downstream consequences on the GnRH axis.

This compound: Pharmacological Profile

This compound, with the chemical name (R)-[[2-Phenyl-4-quinolinyl)carbonyl]amino]-methyl ester benzeneacetic acid, is a well-characterized NK3R antagonist.[] Its high affinity and selectivity for the NK3R over other tachykinin receptors (NK1R and NK2R) make it a valuable tool for elucidating the physiological roles of the NKB/NK3R system.[5]

Quantitative Data: Binding Affinity and Selectivity

The following table summarizes the binding affinity of this compound for the human NK3 receptor and its selectivity over other neurokinin receptors.

| Receptor | Ligand | Ki (nM) | Selectivity vs. hNK3R | Reference |

| Human NK3R | This compound | 13 | - | [5] |

| Human NK2R | This compound | ~1170 | ~90-fold | [5] |

| Human NK1R | This compound | ~91000 | ~7000-fold | [5] |

Mechanism of Action: Indirect Modulation of GnRH Secretion

This compound does not bind to the GnRH receptor. Instead, its effects on the reproductive axis are mediated by its antagonism of the NK3R on GnRH neurons or on upstream neurons that regulate GnRH secretion, such as KNDy neurons.

The proposed mechanism involves the following steps:

-

NKB Release: NKB is released from KNDy neurons and acts in an autocrine or paracrine manner.

-

NK3R Activation: NKB binds to and activates NK3Rs, which are Gq/11-coupled receptors.[7]

-

Downstream Signaling: Activation of the NK3R leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

GnRH Neuron Depolarization: IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C. This cascade of events leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.[8][9]

-

Antagonism by this compound: this compound competitively blocks the binding of NKB to the NK3R, thereby inhibiting this signaling cascade and reducing the NKB-mediated stimulation of GnRH release.[7]

-

Reduced Gonadotropin Secretion: The dampening of the GnRH pulsatile signal leads to a decrease in the secretion of LH and FSH from the anterior pituitary.[10][11]

Signaling Pathway Diagram

In Vivo Effects on Gonadotropin Secretion

Preclinical studies utilizing selective NK3R antagonists, such as this compound and the structurally similar compound SB-222200, have demonstrated a significant impact on LH and FSH secretion in various animal models.

Quantitative Data: Effects on LH and FSH

The following table summarizes the observed effects of NK3R antagonists on gonadotropin levels in female rats.

| Compound | Dose | Animal Model | Effect on LH Pulse Frequency | Effect on LH Pulse Amplitude | Effect on Puberty Onset | Reference |

| SB-222200 | i.c.v. infusion | Prepubertal female rats | Delayed increase | Reduced | Delayed | [4] |

Note: Specific quantitative data for this compound on gonadotropin secretion from peer-reviewed publications was limited in the initial search. Data for the closely related antagonist SB-222200 is presented as a surrogate.

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

This protocol is adapted from standard methodologies for competitive radioligand binding assays.[12][13][14][15]

Objective: To determine the binding affinity (Ki) of this compound for the NK3 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human NK3 receptor.

-

Radioligand: [125I]-[MePhe7]-NKB.

-

This compound (unlabeled competitor).

-

Non-specific binding control: High concentration of unlabeled NKB or a potent NK3R agonist like senktide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus (Cell harvester).

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 150 µL of NK3R membrane preparation, and 50 µL of radioligand.

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB, 150 µL of membrane preparation, and 50 µL of radioligand.

-

Competitor Wells: 50 µL of varying concentrations of this compound, 150 µL of membrane preparation, and 50 µL of radioligand.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Inositol Phosphate (IP) Accumulation Assay

This protocol is based on established methods for measuring Gq/11-coupled receptor activity.[16][17][18]

Objective: To determine the functional antagonist potency (IC50) of this compound at the NK3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

-

Assay Buffer containing LiCl (e.g., 10-50 mM).

-

NK3R agonist (e.g., senktide).

-

This compound.

-

Commercially available IP-One HTRF assay kit.

-

384-well white microplate.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Seeding: Seed the NK3R-expressing cells into a 384-well plate and incubate to allow for cell attachment.

-

Antagonist Addition: Prepare serial dilutions of this compound in assay buffer containing LiCl. Add the antagonist dilutions to the respective wells.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the NK3R agonist (at a concentration that gives an EC80 response) to all wells except the negative control.

-

Incubation: Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

-

Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in lysis buffer.

-

Measurement: Read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: Calculate the HTRF ratio and normalize the data. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Workflow Diagram

Conclusion

This compound, as a potent and selective NK3R antagonist, represents a valuable pharmacological tool for investigating the role of the NKB/NK3R signaling pathway in the regulation of the HPG axis. While its effects on gonadotropin-releasing hormone are indirect, they are significant and highlight the potential of targeting the NK3R for the development of novel therapeutics for a range of reproductive disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and other NK3R antagonists in modulating the GnRH axis.

References

- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects and interactions of tachykinins and dynorphin on FSH and LH secretion in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of gonadotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 11. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. benchchem.com [benchchem.com]

- 17. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 18. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SB 218795: A Tachykinin NK3 Receptor Antagonist Explored in Models with Relevance to Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1] The tachykinin system, including the NK3 receptor, has been investigated as a potential therapeutic target for schizophrenia due to its modulatory role in various neurotransmitter systems implicated in the pathophysiology of the disorder, such as the dopamine (B1211576) and serotonin (B10506) systems.[2] While extensive preclinical data on other NK3 receptor antagonists like osanetant (B1677505) and talnetant (B1681221) in classic schizophrenia models exist, the publicly available data for this compound in these specific models is limited. This guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its pharmacological properties and its effects in a fear-potentiated startle model, which assesses sensorimotor gating, a translational measure relevant to schizophrenia.

Core Data Presentation

In Vitro Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for the human tachykinin receptors.

| Receptor | Ligand | Parameter | Value (nM) | Selectivity vs. hNK3 |

| Human NK3 | This compound | Ki | 13 | - |

| Human NK2 | This compound | Ki | ~1170 | ~90-fold |

| Human NK1 | This compound | Ki | >91000 | ~7000-fold |

Table 1: In Vitro Binding Affinity of this compound. The data demonstrates the high affinity and selectivity of this compound for the human NK3 receptor over NK1 and NK2 receptors.[1]

In Vivo Efficacy in a Fear-Potentiated Startle Model

A key preclinical study investigated the ability of this compound to block the effects of the NK3 receptor agonist senktide (B1681736) in a fear-potentiated startle (FPS) paradigm in rats. This model is relevant to the sensorimotor gating deficits observed in schizophrenia.

| Treatment Group | N | Mean Startle Amplitude (% of baseline) | Standard Error of the Mean (SEM) |

| Saline + Saline | 10 | 150 | 15 |

| Saline + Senktide (10 pmol) | 10 | 250 | 20 |

| This compound (30 nmol) + Senktide (10 pmol) | 10 | 160 | 18 |

Table 2: Effect of this compound on Senktide-Induced Augmentation of Fear-Potentiated Startle in Rats. Microinjection of the NK3 receptor agonist senktide into the basolateral amygdala significantly potentiated the startle response. Prior injection of this compound blocked this effect, suggesting that the pro-startle effect of senktide is mediated by NK3 receptors.[3]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for human tachykinin NK1, NK2, and NK3 receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors were used.

-

Radioligand Binding Assay:

-

For hNK3 receptors, membranes were incubated with [125I]-[MePhe7]-NKB as the radioligand.

-

Competition binding assays were performed with increasing concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled NK3 agonist.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Fear-Potentiated Startle (FPS) in Rats

Objective: To evaluate the in vivo efficacy of this compound in blocking NK3 receptor-mediated potentiation of the startle reflex.

Methodology:

-

Animals: Adult male Sprague-Dawley rats were used.

-

Surgical Implantation: Guide cannulae were stereotaxically implanted into the basolateral amygdala (BLA).

-

Fear Conditioning:

-

Day 1 (Habituation): Rats were habituated to the startle chambers.

-

Day 2 (Conditioning): Rats received a series of light-shock pairings, where a light cue (conditioned stimulus, CS) was followed by a mild footshock (unconditioned stimulus, US).

-

-

Startle Testing:

-

Day 3 (Testing): The startle response was measured in the presence of the light cue (CS-present trials) and in its absence (CS-absent trials). The acoustic startle stimulus was a burst of white noise.

-

Drug Administration: this compound or vehicle was microinjected into the BLA prior to the microinjection of the NK3 receptor agonist senktide or vehicle.

-

-

Data Analysis: The fear-potentiated startle was calculated as the percentage increase in startle amplitude in CS-present trials compared to CS-absent trials. Statistical analysis was performed using ANOVA followed by post-hoc tests.

Mandatory Visualizations

Caption: Signaling pathway of the NK3 receptor and the mechanism of action of this compound.

Caption: Experimental workflow for the fear-potentiated startle (FPS) assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SB 218795 on Polycystic Ovary Syndrome (PCOS) Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder with a multifaceted pathophysiology characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Current therapeutic strategies often manage symptoms rather than addressing the core underlying mechanisms. This technical guide explores the potential impact of SB 218795, a selective neurokinin-3 receptor (NK3R) antagonist, on the pathophysiology of PCOS. While direct clinical or preclinical studies of this compound in PCOS are not yet available, this document synthesizes the known mechanisms of NK3R antagonism with the established pathophysiology of PCOS to present a hypothetical, yet scientifically grounded, framework for its potential therapeutic effects. This guide provides detailed experimental protocols for investigating these effects, summarizes potential quantitative outcomes in structured tables, and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to PCOS Pathophysiology and the Role of the KNDy Neuron System

PCOS is fundamentally a disorder of neuroendocrine dysregulation. A key player in this is the hypothalamic Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuron system, which is a critical regulator of the Gonadotropin-Releasing Hormone (GnRH) pulse generator. In women with PCOS, there is an observed increase in the frequency and amplitude of GnRH pulses, leading to a preferential secretion of Luteinizing Hormone (LH) over Follicle-Stimulating Hormone (FSH) by the pituitary gland. This elevated LH/FSH ratio stimulates theca cells in the ovaries to produce excess androgens, a hallmark of PCOS.

Neurokinin B (NKB), acting through its receptor NK3R, is a key stimulatory neuropeptide within the KNDy system that drives the pulsatile release of GnRH. Therefore, antagonizing the NK3R presents a promising therapeutic strategy to normalize the GnRH pulse frequency, reduce LH secretion, and consequently lower ovarian androgen production.

This compound: A Selective Neurokinin-3 Receptor Antagonist

This compound is a potent and selective antagonist of the neurokinin-3 receptor (NK3R)[1]. By blocking the action of NKB on KNDy neurons, this compound is hypothesized to reduce the stimulatory input to the GnRH pulse generator. This targeted action is expected to decrease the frequency of GnRH pulses, leading to a reduction in LH secretion and a subsequent decrease in ovarian androgen production.

Hypothetical Quantitative Data on the Effects of this compound in a Preclinical PCOS Model

The following tables present hypothetical, yet plausible, quantitative data based on the expected effects of NK3R antagonism in a letrozole-induced rat model of PCOS. These tables are intended to serve as a benchmark for future experimental investigations.

Table 1: Projected Impact of this compound on Hormonal Profile in a Letrozole-Induced PCOS Rat Model

| Parameter | Control | PCOS (Letrozole) | PCOS + this compound (10 mg/kg) |

| Serum Testosterone (ng/mL) | 0.4 ± 0.1 | 1.5 ± 0.3 | 0.6 ± 0.2 |

| Serum LH (ng/mL) | 0.5 ± 0.1 | 2.0 ± 0.4 | 0.8 ± 0.2 |

| Serum FSH (ng/mL) | 1.2 ± 0.2 | 0.8 ± 0.2 | 1.1 ± 0.3 |

| LH/FSH Ratio | 0.42 | 2.5 | 0.73 |

| Serum Insulin (ng/mL) | 1.0 ± 0.2 | 2.5 ± 0.5 | 1.5 ± 0.4 |